N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide
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Description
“3-[(4-methylphenyl)thio]propionic acid” is a chemical compound with the formula C10H12O2S . It has a molecular weight of 196.266 .
Molecular Structure Analysis
The molecular structure of “3-[(4-methylphenyl)thio]propionic acid” can be represented by the InChI string: InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(4-methylphenyl)thio]propionic acid” are as follows: It is a solid with a melting point of 67-71 °C (lit.) .Safety and Hazards
The safety and hazards associated with “3-[(4-methylphenyl)thio]propionic acid” include acute toxicity when ingested (Oral - Acute Tox. 3), eye damage (Eye Dam. 1), skin irritation (Skin Irrit. 2), and specific target organ toxicity following single exposure (STOT SE 3). The target organs are the respiratory system .
Properties
IUPAC Name |
N-[3-(4-methylphenyl)sulfanylpropyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-14-4-6-16(7-5-14)23-13-3-10-18-17(20)15-8-11-19(12-9-15)24(2,21)22/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWGVRMPPVVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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